molecular formula C13H16N2O B094832 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile CAS No. 119-97-1

3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

Cat. No.: B094832
CAS No.: 119-97-1
M. Wt: 216.28 g/mol
InChI Key: VTXVKMVZEXXUIC-UHFFFAOYSA-N
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Description

3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile is an organic compound with a complex structure that includes an ethyl group, a formyl group, a methylphenyl group, and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-formyl-3-methylphenylamine with ethyl bromide in the presence of a base such as potassium carbonate to form the intermediate ethyl(4-formyl-3-methylphenyl)amine.

    Nitrile Formation: The intermediate is then reacted with acrylonitrile under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: 3-(Ethyl(4-carboxy-3-methylphenyl)amino)propanenitrile.

    Reduction: 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanamine.

    Substitution: Various substituted derivatives depending on the alkyl or aryl group used.

Scientific Research Applications

3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethyl(4-formylphenyl)amino)propanenitrile
  • 3-(Ethyl(4-methylphenyl)amino)propanenitrile
  • 3-(Ethyl(4-formyl-3-methylphenyl)amino)butanenitrile

Uniqueness

3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile is unique due to the presence of both the formyl and nitrile groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(N-ethyl-4-formyl-3-methylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-15(8-4-7-14)13-6-5-12(10-16)11(2)9-13/h5-6,9-10H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXVKMVZEXXUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059503
Record name Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-97-1
Record name 3-[Ethyl(4-formyl-3-methylphenyl)amino]propanenitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propanenitrile, 3-(ethyl(4-formyl-3-methylphenyl)amino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-
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Record name Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[ethyl(4-formyl-3-methylphenyl)amino]propiononitrile
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